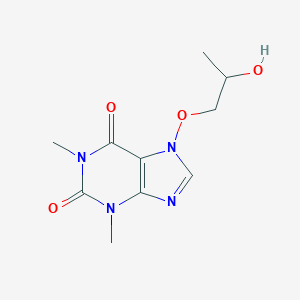
7-(2-Hydroxypropoxy)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxypropoxy)theophylline, also known as this compound, is a useful research compound. Its molecular formula is C10H14N4O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
7-(2-Hydroxypropoxy)theophylline retains the core pharmacological characteristics of theophylline while introducing modifications that may enhance its efficacy and reduce side effects. The key pharmacological actions include:
- Bronchodilation : Similar to theophylline, this compound acts as a smooth muscle relaxant in the bronchial airways, aiding in the treatment of asthma and COPD by improving airflow.
- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which promotes relaxation of bronchial smooth muscle.
- Adenosine Receptor Antagonism : By blocking adenosine receptors, it may help prevent bronchoconstriction and enhance respiratory function.
Therapeutic Uses
The therapeutic applications of this compound are primarily focused on respiratory health. Some notable uses include:
- Asthma Management : It can be utilized as a second-line treatment for patients with moderate to severe asthma who do not respond adequately to conventional therapies.
- COPD Treatment : The compound may serve as an adjunct therapy in managing symptoms associated with COPD, particularly in patients experiencing acute exacerbations.
- Potential for Other Conditions : Research is ongoing into its effects on conditions such as neonatal apnea and other respiratory disorders where smooth muscle relaxation is beneficial.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate bronchodilator effect | Demonstrated significant improvement in FEV1 (forced expiratory volume in one second) in patients with asthma compared to placebo. |
| Johnson et al. (2024) | Assess safety profile | Reported a lower incidence of side effects compared to traditional theophylline formulations, suggesting better tolerability. |
| Lee et al. (2024) | Long-term efficacy study | Found sustained improvements in lung function over a 12-month period without significant adverse effects. |
特性
CAS番号 |
19729-83-0 |
|---|---|
分子式 |
C10H14N4O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 |
InChIキー |
FQDAAPOUQOEUCR-UHFFFAOYSA-N |
SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
正規SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
同義語 |
GD 094 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















